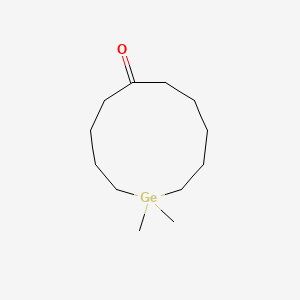
1,1-Dimethyl-1-germacycloundecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1-germacycloundecan-6-one is an organogermanium compound with the molecular formula C12H24GeO This compound is part of a class of organometallic compounds that contain germanium, a metalloid element
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-1-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with organic precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the organic moiety to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
1,1-Dimethyl-1-germacycloundecan-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germacycloundecane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the germanium center is replaced by other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various organogermanium derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-1-germacycloundecan-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique electronic and structural properties.
Biology: Research has explored its potential as a due to its ability to interact with biomolecules.
Medicine: Some studies have investigated its potential , although more research is needed to fully understand its efficacy and safety.
Industry: The compound is used in the development of and for various industrial processes.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-1-germacycloundecan-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action include redox reactions and coordination chemistry , which can modulate the activity of target molecules.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-1-germacycloundecan-6-one can be compared with other organogermanium compounds such as germanium sesquioxide and germanium dioxide . While these compounds share some similarities in their chemical properties, this compound is unique due to its cyclic structure and specific functional groups
Similar compounds include:
- Germanium sesquioxide (GeO2)
- Germanium dioxide (GeO2)
- Tetramethylgermane (Ge(CH3)4)
These compounds differ in their structural and electronic properties, which influence their reactivity and applications.
Propriétés
Numéro CAS |
51276-77-8 |
|---|---|
Formule moléculaire |
C12H24GeO |
Poids moléculaire |
256.95 g/mol |
Nom IUPAC |
1,1-dimethyl-germacycloundecan-6-one |
InChI |
InChI=1S/C12H24GeO/c1-13(2)10-6-3-4-8-12(14)9-5-7-11-13/h3-11H2,1-2H3 |
Clé InChI |
UHEVBAUHLIVJME-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]1(CCCCCC(=O)CCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
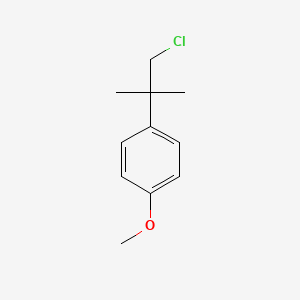
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
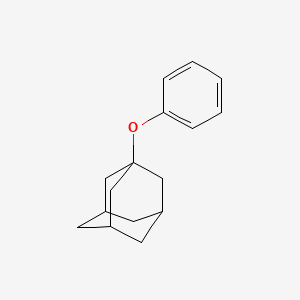
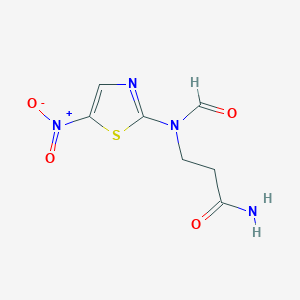
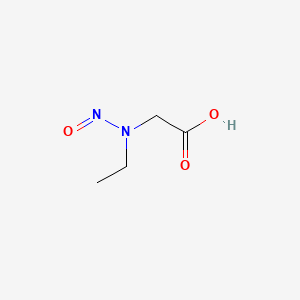
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
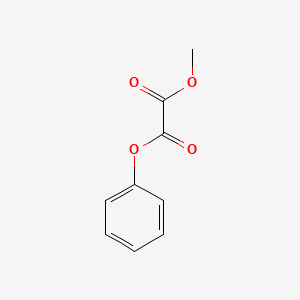
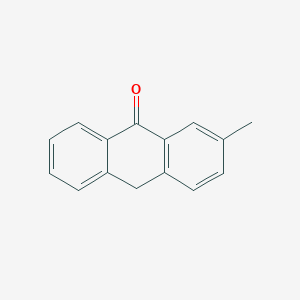
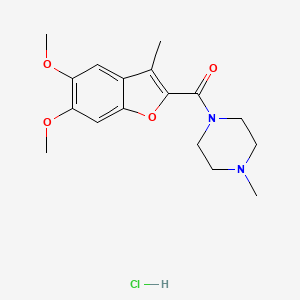
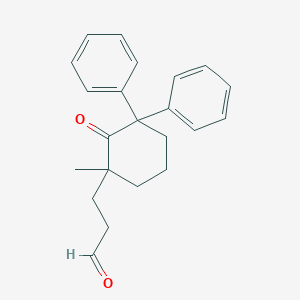

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
